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molecular formula C11H19NO2 B8637472 ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

ethyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Cat. No. B8637472
M. Wt: 197.27 g/mol
InChI Key: ULGUQTOELKSOAJ-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:23][CH2:24][OH:25].[c:1]1([CH:2]([CH3:3])[N:9]2[CH:10]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH2:11][CH:12]3[CH2:13][CH2:14][CH2:15][CH2:16][CH:17]23)[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[NH:9]1[CH:10]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH2:11][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][CH:17]12

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)C1CC2CCCCC2N1C(C)c1ccccc1

Outcomes

Product
Name
Type
product
Smiles
CCOC(=O)C1CC2CCCCC2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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